Product packaging for Halisulfate 7(Cat. No.:)

Halisulfate 7

Cat. No.: B1264669
M. Wt: 474.6 g/mol
InChI Key: ACFQZRDPZZFBPV-KVJFRGJUSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Coscinoderma species

A significant source of Halisulfate 7 is a sponge belonging to the genus Coscinoderma. acs.orgresearchgate.net Research on a Coscinoderma species collected in Yap, Federated States of Micronesia, led to the isolation of this novel sesterterpene sulfate (B86663). acs.org The structure of this compound was determined through detailed spectroscopic analysis. acs.org Sponges of the Coscinoderma genus are known to produce a variety of sulfated terpenoids, many of which exhibit interesting biological effects. researchgate.net

Spongia irregularis

This compound has also been isolated from the marine sponge Spongia irregularis, collected in Papua New Guinea. nih.govacs.orgacs.org In this sponge, this compound was found alongside other sesterterpenoids, including irregularasulfate and hipposulfate C. nih.govacs.orgacs.org The co-occurrence of these structurally related compounds within the same organism provides further evidence for a shared or closely related biosynthetic pathway. ubc.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H39NaO5S B1264669 Halisulfate 7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H39NaO5S

Molecular Weight

474.6 g/mol

IUPAC Name

sodium;[2-[2-[(1S,2R,4aR)-1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]ethyl]-5-(furan-3-yl)pentyl] sulfate

InChI

InChI=1S/C25H40O5S.Na/c1-19-10-11-22-23(9-6-14-24(22,2)3)25(19,4)15-12-20(18-30-31(26,27)28)7-5-8-21-13-16-29-17-21;/h9,13,16-17,19-20,22H,5-8,10-12,14-15,18H2,1-4H3,(H,26,27,28);/q;+1/p-1/t19-,20?,22+,25+;/m1./s1

InChI Key

ACFQZRDPZZFBPV-KVJFRGJUSA-M

Isomeric SMILES

C[C@@H]1CC[C@H]2C(=CCCC2(C)C)[C@@]1(C)CCC(CCCC3=COC=C3)COS(=O)(=O)[O-].[Na+]

Canonical SMILES

CC1CCC2C(=CCCC2(C)C)C1(C)CCC(CCCC3=COC=C3)COS(=O)(=O)[O-].[Na+]

Synonyms

halisulfate 7
halisulfate-7

Origin of Product

United States

Theoretical Considerations of Sesterterpenoid Biosynthesis in Marine Organisms

The biosynthesis of terpenoids, including sesterterpenoids like Halisulfate 7, follows a general and well-established pathway in many organisms.

The fundamental building blocks for all terpenes are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.net These five-carbon units are sequentially condensed by enzymes called prenyltransferases to create linear precursors of varying lengths. researchgate.net For sesterterpenoids, the C25 precursor is geranylfarnesyl pyrophosphate (GFPP). researchgate.net

The vast structural diversity of terpenoids arises from the subsequent cyclization of these linear precursors by a class of enzymes known as terpene synthases (TSs). pnas.org While the general principles of terpenoid biosynthesis are understood, the specific enzymes and genetic pathways responsible for the production of the vast array of sesterterpenoids found in marine sponges are still an active area of research. pnas.orgrsc.org The majority of characterized sesterterpenoids have been found in marine sponges and terrestrial fungi. pnas.org

Recent genomic and transcriptomic studies on sponges are beginning to shed light on the genetic basis of terpenoid biosynthesis. pnas.org These studies are crucial for identifying the specific terpene synthase genes and other modifying enzymes that are responsible for constructing the unique carbon skeletons and introducing the functional groups, such as the sulfate (B86663) ester found in this compound.

Potential Role of Associated Microorganisms in Halisulfate 7 Production

Marine sponges are complex holobionts, meaning they host a diverse and abundant community of microorganisms, including bacteria, archaea, fungi, and microalgae. rsc.orgjapsonline.com It is widely hypothesized that many of the bioactive compounds isolated from sponges are, in fact, produced by these symbiotic microbes. pnas.orgrsc.orgjapsonline.com

Several lines of evidence support the potential involvement of microorganisms in the biosynthesis of compounds like Halisulfate 7:

Metabolic Capabilities: Microorganisms possess diverse and sophisticated metabolic pathways capable of producing a wide array of complex natural products. japsonline.com

Chemical Defense: In the intricate marine environment, sesterterpenoids may function as chemical defense agents, mediating interactions between the sponge and its microbial community, as well as protecting against predators and pathogens. rsc.org

Biosynthetic Gene Clusters: The genes responsible for the biosynthesis of secondary metabolites are often organized into biosynthetic gene clusters (BGCs) in microbial genomes. The identification of sesterterpene synthase genes within the microbiome of sponges would provide strong evidence for microbial production.

However, it is also important to note that recent research has provided the first biochemical evidence of terpene synthases originating from the sponge animal itself, and not its microbial symbionts. pnas.org This suggests that the sponge host may also play a direct role in the production of some terpenoid molecules. pnas.org Therefore, the precise origin of this compound, whether from the sponge, its associated microorganisms, or a combination of both, remains an area for further investigation. Future research employing techniques such as single-cell genomics and metagenomic analysis of separated sponge cells and microbial symbionts will be critical to definitively pinpoint the producer of this compound.

Structure Activity Relationship Sar Studies and Analog Development of Halisulfate 7

Elucidation of Essential Structural Features for Bioactivity

Docking studies with enzymes like AmpC β-lactamase have highlighted the importance of both the hydrophobic and charged regions of the halisulfate scaffold. researchgate.net The hydrophobic bicyclic and monocyclic rings of related halisulfates occupy specific pockets within the enzyme's active site, while the sulfate (B86663) group forms critical interactions with positively charged amino acid residues. researchgate.net This dual interaction appears to be a key determinant of its inhibitory activity.

Influence of Sulfate Group Position and Number on Molecular Interactions

The sulfate group is a critical pharmacophore for the bioactivity of the halisulfate class of compounds. Its position and presence are crucial for molecular recognition and interaction with biological targets. researchgate.netontosight.ai In studies with AmpC β-lactamase, the sulfate groups of halisulfates 1, 3, and 5 were observed to bind within a positively-charged surface region of the enzyme's active site. researchgate.net This binding involves interactions with the side chains of key amino acid residues such as Lys317, Asn348, and Arg351, as well as backbone amide groups. researchgate.net

The inhibitory potency of different halisulfates against various enzymes suggests that the specific location of the sulfate group on the terpenoid backbone influences the compound's activity. For instance, Halisulfate 1, with a sulfate at C-12, showed different inhibitory characteristics against AmpC β-lactamase compared to Halisulfates 3 and 5, which possess a methyl sulfate group at C-13. researchgate.net This suggests that even subtle changes in the sulfate group's position can significantly impact biological activity.

Stereochemical Determinants of Pharmacological Profile

The stereochemistry of the decalin moiety and other chiral centers within the halisulfate structure plays a significant role in defining its pharmacological profile. mdpi.comnih.gov While the relative configurations of the decalin system in some halisulfates have been determined through spectroscopic methods and comparison with known compounds, the absolute stereochemistry often remains a challenge to elucidate. mdpi.comnih.gov

The co-occurrence of different halisulfate analogs with varying stereochemistries has been reported, suggesting that subtle changes in the three-dimensional arrangement of the molecule can affect its biological activity. biorxiv.org For example, the relative stereochemistry of Halisulfate 7 was revised based on later studies of related compounds. researchgate.netresearchgate.net The precise orientation of the various substituents, dictated by the stereochemistry, is crucial for optimal binding to target proteins.

Rational Design and Synthesis of Halisulfate Analogues for Mechanistic Investigations

To further probe the mechanism of action and to develop more potent and selective agents, researchers have pursued the rational design and synthesis of this compound analogs.

In an effort to understand the role of the sulfate group in the inhibition of protein phosphatases like calcineurin, phosphate (B84403) and thiophosphate analogues of this compound and the related hipposulfate C have been prepared. mdpi.comacs.orgnih.gov The phosphate analogue of this compound was synthesized from the natural product and evaluated for its ability to inhibit calcineurin's phosphatase activity. acs.orgnih.gov These studies aim to determine if replacing the sulfate with a phosphate or thiophosphate group, which have different electronic and steric properties, can modulate the inhibitory activity, providing insights into the specific requirements for binding to the active site of the phosphatase. mdpi.com

Analogue Parent Compound Modification Purpose of Evaluation Reference
Phosphate AnalogueThis compoundReplacement of sulfate group with a phosphate groupTo evaluate the effect on calcineurin phosphatase inhibition acs.orgnih.gov
Thiophosphate AnalogueHipposulfate CReplacement of sulfate group with a thiophosphate groupTo evaluate the effect on calcineurin phosphatase inhibition mdpi.comacs.org

Modifications to the core structure of halisulfates are another key strategy in SAR studies. These modifications can involve altering the hydrophobic core, such as the decalin or furan (B31954) rings, or changing the length and substitution of the aliphatic chain connecting these moieties. researchgate.net For instance, the differences in the aliphatic carbon chains between Halisulfate 1 and Halisulfates 3 and 5 contribute to their different binding modes and inhibitory efficiencies against AmpC β-lactamase. researchgate.net

Advanced Analytical and Computational Methodologies in Halisulfate 7 Research

High-Resolution Spectroscopic Techniques for Comprehensive Structural Analysis

The definitive structure of Halisulfate 7 and its analogs has been established through the application of high-resolution spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Initial isolation and characterization of sesterterpene sulfates, including this compound, from marine sponges like Darwinella australensis and Fasciospongia sp. relied heavily on a combination of 1D and 2D NMR techniques. acs.orgacs.org These methods, such as ¹H and ¹³C NMR, provide detailed information about the chemical environment of individual atoms, allowing for the assembly of the carbon skeleton and the determination of relative stereochemistry, particularly within the decalin moiety. acs.orgmdpi.com

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), has been instrumental in determining the molecular formula of these compounds. acs.orgmdpi.com For instance, HRESIMS analysis was crucial in establishing the molecular formulas of new sesterterpene sulfates isolated alongside this compound. acs.org The combination of NMR and MS data allows for the unambiguous assignment of the structure, including the number and positions of sulfate (B86663) groups which can vary among different halisulfate analogs. acs.orgnih.gov

Table 1: Spectroscopic Techniques in Halisulfate Research

Technique Application in this compound Research Key Findings
1D & 2D NMR Elucidation of the carbon skeleton and relative stereochemistry. Assignment of the decalin moiety's stereochemistry. acs.orgmdpi.com

| HRMS (ESI) | Determination of the precise molecular formula. | Confirmation of elemental composition and sulfate group presence. acs.orgmdpi.com |

Metabolomics Applications for Identification of Bioactive Compounds in Complex Mixtures

Metabolomics has emerged as a powerful tool for identifying bioactive compounds like this compound directly from complex marine sponge extracts, bypassing the need for extensive and often challenging purification of single compounds. researchgate.netuniversiteitleiden.nl This approach combines the chemical profiling of an extract with multivariate data analysis to correlate chemical constituents with biological activity. japsonline.com

In studies screening marine sponge extracts for binding affinity to the adenosine (B11128) A1 receptor, an NMR-based metabolomics approach was employed. researchgate.netuniversiteitleiden.nl By acquiring NMR spectra of numerous crude extracts and using chemometric methods like Partial Least Squares (PLS) and Orthogonal PLS (OPLS) to analyze the data, researchers could pinpoint specific NMR signals that correlated with high bioactivity. researchgate.netuniversiteitleiden.nljapsonline.com

This methodology successfully identified resonances associated with halisulfates (including analogs like halisulfate 1, 3, 4, and 5) and suvanine as being responsible for the observed receptor binding. researchgate.netuniversiteitleiden.nlresearchgate.net Subsequent testing of the purified reference compounds confirmed their activity, validating the metabolomics-driven approach for hit identification in natural product research. researchgate.netuniversiteitleiden.nl This strategy is particularly valuable for overcoming the challenge of insufficient quantities of pure material often encountered in marine drug discovery. mdpi.comnih.gov

Computational Chemistry and Molecular Docking Studies

Computational methods provide invaluable insights into the molecular interactions of this compound, guiding further experimental validation and drug development efforts.

Molecular docking studies have been employed to understand how halisulfates interact with their protein targets. For example, in the study of β-lactamases, a class of enzymes responsible for antibiotic resistance, molecular docking was used to predict the binding of halisulfates into the active site of AmpC β-lactamase. researchgate.netbenthamscience.com These in silico experiments, performed with software like AutoDock Vina, were prompted by the observation of sulfate-binding subsites within the enzyme's crystal structure. researchgate.netnih.gov The snug fit of halisulfates within the active site predicted by these models inspired further biochemical assays, which confirmed that halisulfates are indeed significant inhibitors of these enzymes. researchgate.net

Beyond the active site, computational methods can predict allosteric binding sites—distant sites on a protein that, when bound by a ligand, can regulate the protein's activity. nih.govarxiv.orgresearchgate.net Techniques like bond-to-bond propensity analysis, which uses a graph-theoretical approach on an atomistic model of the protein, can identify these sites and the communication pathways that connect them to the active site. arxiv.orgresearchgate.netarxiv.org

In the context of the hepatitis C virus (HCV) NS3 helicase, inhibitors like halisulfate 3 and suvanine were found to inhibit not only the helicase activity but also the ATPase, RNA binding, and serine protease functions of the NS3 protein. researchgate.net This broad inhibition pattern, coupled with the fact that they did not inhibit a similar helicase from the dengue virus, suggested an allosteric mechanism. researchgate.net It is hypothesized that these compounds bind to an allosteric site on the NS3 protein, inducing conformational changes that stabilize an inactive state, thereby inhibiting all of its functions. researchgate.net While direct computational prediction of the allosteric site for this compound has not been explicitly detailed, these related findings highlight the potential for such approaches in understanding its mechanism of action.

Ligand-Protein Interaction Modeling for Target Validation

Biophysical Techniques for Real-Time Assessment of Molecular Interactions (e.g., Surface Plasmon Resonance)

Biophysical techniques that allow for the real-time assessment of molecular interactions are crucial for validating the targets identified through other means and for quantifying the binding kinetics. Surface Plasmon Resonance (SPR) is a prominent example of such a technique. nih.gov

SPR measures changes in the refractive index at the surface of a sensor chip to which a target molecule (e.g., a protein) is immobilized. When a potential binding partner (e.g., this compound) flows over the surface, the binding event causes a measurable change, allowing for the determination of association and dissociation rate constants, and ultimately, the binding affinity. While specific SPR studies detailing the direct interaction of this compound are not widely published, the technique has been used extensively in the study of related marine natural products and their targets. For instance, SPR was used to confirm the direct binding of the marine-derived compound halenaquinone (B1672917) to the protein RAD51. waseda.jp Similarly, in vitro binding studies of FKBP8/FKBP38 interactions, relevant to HCV replication, have utilized SPR analysis. yamanashi.ac.jpyamanashi.ac.jp These examples demonstrate the applicability and power of SPR for validating the interactions of compounds like this compound with their putative protein targets. unisa.it

Ecological Role and Sustainable Sourcing of Halisulfate 7

Ecological Significance of Sesterterpenoids in Marine Ecosystems

Sesterterpenoids, the class of terpenoids to which Halisulfate 7 belongs, are a diverse group of C25 isoprenoid compounds. In marine ecosystems, these molecules are not merely metabolic byproducts but are key players in the intricate web of life. For many marine invertebrates, which are often soft-bodied and sessile, chemical defense is a primary survival strategy. nih.gov Sesterterpenoids function as potent chemical deterrents against predators, competitors, and pathogens. nih.govrsc.org

The ecological functions of sesterterpenoids are multifaceted:

Antifeedant Properties: Many sesterterpenoids are unpalatable or toxic to potential predators, thereby protecting the producing organism from being consumed. rsc.org This is particularly vital for sponges, which are a major source of these compounds and are subject to predation by various marine animals.

Allelopathy: Sesterterpenoids can be released into the surrounding water to inhibit the growth and settlement of competing organisms, a crucial advantage in the fierce competition for space on crowded seabeds. rsc.org

Antifouling Activity: The surfaces of many marine organisms are susceptible to colonization by bacteria, algae, and other invertebrates, a process known as biofouling. Some sesterterpenoids exhibit antifouling properties, keeping the organism's surface clean and functional. peerj.com

Antimicrobial Defense: Marine organisms are constantly exposed to a plethora of microorganisms. Sesterterpenoids can possess antibacterial and antifungal properties, protecting the host from infections. rsc.org

The production of these defensive compounds is a direct response to the intense selective pressures of marine environments. tos.org Organisms that have evolved the ability to synthesize or acquire these potent chemicals have a significant survival advantage.

Chemodiversity and Evolutionary Aspects within the Halisulfate Chemical Family

The Halisulfate chemical family is a group of sulfated sesterterpenes originally isolated from marine sponges. This compound was first identified from the sponge Coscinoderma sp. niwa.co.nz The structural diversity within this family is a testament to the evolutionary "arms race" that drives the production of novel defensive compounds.

The core structure of halisulfates often consists of a decalin ring system, with variations in the side chain and the position and nature of the sulfate (B86663) group. researchgate.net This structural variability is significant because even minor modifications to a molecule can result in substantial changes in its biological activity. For instance, different halisulfate analogues have shown varying degrees of inhibitory activity against different enzymes. researchgate.netresearchgate.net

This chemodiversity likely arises from a combination of genetic factors within the producing organism and potentially from the influence of symbiotic microorganisms. It is increasingly recognized that many natural products isolated from marine invertebrates are actually produced by associated bacteria or fungi. tos.org This symbiotic relationship adds another layer of complexity to the evolution of chemical defenses, as the host and its microbial partners co-evolve, leading to the generation of a wide array of related compounds.

The table below illustrates the diversity within the Halisulfate family, highlighting the source organism and the year of discovery for some of the known analogues.

CompoundSource OrganismYear of Discovery
Halisulfate 1Coscinoderma sp.1998 researchgate.net
Halisulfate 3Coscinoderma sp.1998 researchgate.net
Halisulfate 5Coscinoderma sp.1998 researchgate.net
This compoundCoscinoderma sp.1999 niwa.co.nz
Halisulfate 8Darwinella australensis2008 researchgate.net
Halisulfate 9Darwinella australensis2008 researchgate.net
Halisulfate 10Darwinella australensis2008 researchgate.net

Bioprospecting for Novel Halisulfate Analogues in Underexplored Marine Fauna

The discovery of the existing halisulfates from a limited number of sponge species suggests that a vast number of related compounds with potentially unique biological activities await discovery. Bioprospecting, the systematic search for novel compounds from biological resources, is a key strategy for uncovering this hidden chemodiversity. researchgate.net

Underexplored marine fauna, particularly from deep-sea environments and biodiversity hotspots, represent a promising frontier for the discovery of new Halisulfate analogues. aquaculturemag.com These environments often harbor unique species that have evolved under extreme conditions, leading to the production of novel secondary metabolites. aquaculturemag.com

Modern bioprospecting efforts are increasingly employing advanced technologies to accelerate the discovery process:

'Omics' Technologies: Genomics, transcriptomics, and metabolomics can provide insights into the biosynthetic pathways of natural products, even from unculturable microorganisms. frontiersin.orgpageplace.de This allows researchers to predict the production of novel compounds and to target specific organisms for further investigation.

High-Throughput Screening: Automated screening methods enable the rapid testing of large numbers of extracts and compounds for specific biological activities, significantly speeding up the identification of promising leads. researchgate.net

Advanced Isolation and Characterization Techniques: Modern chromatographic and spectroscopic methods allow for the isolation and structural elucidation of complex molecules from minute quantities of material. nih.gov

The search for new Halisulfate analogues is not only driven by the potential for drug discovery but also by the desire to understand the ecological and evolutionary processes that shape marine biodiversity. tos.org

Considerations for Sustainable Isolation and Potential Biotechnological Production

A major challenge in the development of marine natural products is ensuring a sustainable supply. The collection of large quantities of marine organisms to isolate a particular compound is often environmentally destructive and economically unfeasible. aquaculturemag.com Therefore, sustainable sourcing strategies are paramount.

For this compound and its analogues, several approaches are being considered:

Aquaculture: The cultivation of the source organism, in this case, the sponge, under controlled conditions could provide a renewable source of the desired compound. aquaculturemag.com However, the successful aquaculture of many sponge species remains a significant challenge.

Cell Culture: Establishing cell cultures of the sponge or its associated microorganisms could offer a more controlled and scalable production method.

Biotechnological Production: This approach involves identifying the genes responsible for the biosynthesis of the halisulfates and transferring them into a host organism, such as bacteria or yeast, that can be easily grown in large-scale fermenters. This method, known as heterologous expression, offers the potential for a truly sustainable and cost-effective production system. pageplace.de

Chemical Synthesis: While often complex and expensive, total chemical synthesis can provide a reliable source of a compound, particularly once a lead candidate has been identified and its structure optimized.

The development of sustainable production methods is not only an ethical imperative but also a practical necessity for the long-term viability of any drug development program based on marine natural products.

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing Halisulfate 7?

  • Methodological Answer : Synthesis typically involves marine sponge-derived extraction followed by chromatographic purification (e.g., HPLC or GC-MS). Structural elucidation requires NMR spectroscopy (¹H, ¹³C, and 2D-COSY) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups. For purity validation, use tandem mass spectrometry (MS/MS) and X-ray crystallography if crystalline forms are obtainable .

Q. How should researchers design in vitro assays to assess this compound’s biological activity?

  • Answer : Employ dose-response experiments with concentration gradients (e.g., 0.1–100 μM) to determine IC₅₀ values. Include positive controls (e.g., known enzyme inhibitors) and negative controls (solvent-only treatments). For RNA/DNA interaction studies, use electrophoretic mobility shift assays (EMSAs) or fluorescence anisotropy, as demonstrated in analogous studies on Halisulfate 3 . Replicate experiments ≥3 times to ensure statistical validity .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound?

  • Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC₅₀. Apply ANOVA with post-hoc tests (Tukey’s or Bonferroni) for multi-group comparisons. Report confidence intervals (95%) and p-values adjusted for multiple comparisons .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported mechanisms of action across studies?

  • Answer : Perform comparative meta-analyses of existing data, focusing on variables like assay conditions (pH, temperature), cell lines, or compound purity. Use orthogonal validation methods (e.g., CRISPR knockouts or isothermal titration calorimetry) to confirm target binding. Cross-reference findings with structural analogs (e.g., Halisulfate 3) to identify conserved functional groups .

Q. What strategies optimize in vivo pharmacokinetic profiling of this compound while addressing bioavailability challenges?

  • Answer : Employ LC-MS/MS for plasma/tissue quantification, with deuterated internal standards to control matrix effects. To enhance bioavailability, test lipid-based nanoformulations or pro-drug derivatives. Include tissue distribution studies (e.g., liver, kidney, brain) and monitor metabolite formation via UPLC-QTOF .

Q. How should researchers design studies to investigate this compound’s off-target effects in complex biological systems?

  • Answer : Use multi-omics approaches: transcriptomics (RNA-seq) to identify dysregulated pathways, proteomics (TMT labeling) for protein interaction networks, and metabolomics (untargeted LC-MS) to detect secondary metabolite shifts. Validate hits with CRISPR interference or siRNA knockdowns .

Q. What criteria determine the selection of model organisms for this compound toxicity studies?

  • Answer : Prioritize organisms with conserved target pathways (e.g., zebrafish for hepatotoxicity, C. elegans for neurotoxicity). Include both acute (24–72 hr) and chronic (≥14-day) exposure periods. Measure biomarkers like ALT/AST for liver damage or ROS levels for oxidative stress. Cross-validate with human cell-based assays (e.g., 3D organoids) .

Data Presentation & Validation

Q. How should researchers present contradictory data on this compound’s efficacy in peer-reviewed publications?

  • Answer : Use comparative tables to juxtapose conflicting results, highlighting variables like assay conditions or compound batches. Include raw data in supplementary materials (e.g., dose-response curves, NMR spectra). Discuss limitations explicitly, and propose follow-up experiments to reconcile discrepancies .

Q. What validation protocols are essential before publishing this compound’s inhibitory effects on enzymatic targets?

  • Answer : Confirm activity via (1) orthogonal assays (e.g., fluorescence-based and radiometric assays for enzyme inhibition), (2) competitive binding studies (e.g., surface plasmon resonance), and (3) structural modeling (molecular docking with cryo-EM or X-ray structures). Require independent replication by a collaborating lab .

Ethical & Reproducibility Standards

Q. How can researchers ensure reproducibility in this compound studies?

  • Answer : Deposit raw data in public repositories (e.g., Zenodo, Gene Expression Omnibus). Publish detailed protocols on platforms like Protocols.io . Specify reagent sources (e.g., sponge collection sites, batch numbers for synthetic analogs). Adhere to ARRIVE guidelines for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.